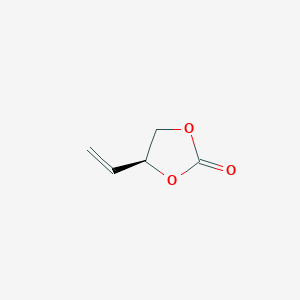

(S)-4-Ethenyl-1,3-dioxolan-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H6O3 |

|---|---|

Molecular Weight |

114.10 g/mol |

IUPAC Name |

(4S)-4-ethenyl-1,3-dioxolan-2-one |

InChI |

InChI=1S/C5H6O3/c1-2-4-3-7-5(6)8-4/h2,4H,1,3H2/t4-/m0/s1 |

InChI Key |

BJWMSGRKJIOCNR-BYPYZUCNSA-N |

Isomeric SMILES |

C=C[C@H]1COC(=O)O1 |

Canonical SMILES |

C=CC1COC(=O)O1 |

Origin of Product |

United States |

Contextual Significance Within Cyclic Carbonate Chemistry

Cyclic carbonates are a class of heterocyclic compounds that have garnered considerable attention due to their versatile reactivity and applications in diverse fields, including as intermediates in organic synthesis, in the production of polymers, and as components in electrolyte solutions. ontosight.aimdpi.com The five-membered ring system of 1,3-dioxolan-2-ones, in particular, is a focal point of research. The synthesis of these compounds often involves the coupling of epoxides with carbon dioxide, a process that is of great interest in the context of carbon capture and utilization. rsc.org

The introduction of an ethenyl (vinyl) group at the 4-position of the 1,3-dioxolan-2-one ring, as seen in VEC, adds a crucial element of functionality. This vinyl group can participate in a variety of chemical transformations, most notably polymerization reactions, allowing for the creation of polymers with unique properties. Furthermore, the presence of a chiral center at the 4-position in (S)-4-ethenyl-1,3-dioxolan-2-one allows for the synthesis of stereoregular polymers, which can exhibit distinct physical and mechanical properties compared to their atactic counterparts.

The significance of (S)-VEC is underscored by its role as a monomer in ring-opening polymerization (ROP). This process allows for the creation of functionalized aliphatic polycarbonates, which are noted for their potential biocompatibility and degradability, making them attractive for biomedical applications. rsc.org

Historical Development of Research on Ethenyl Dioxolanone Derivatives

Research into cyclic carbonates dates back several decades, with initial studies focusing on their synthesis and basic reactivity. The simplest unsaturated cyclic carbonate, vinylene carbonate, was first described in 1953, with ethylene (B1197577) carbonate serving as a common starting material. wikipedia.org The synthesis typically involved a photochlorination reaction followed by dehydrochlorination. wikipedia.org This early work laid the foundation for the exploration of other functionalized cyclic carbonates.

The development of ethenyl-dioxolanone derivatives, such as vinyl ethylene carbonate (VEC), represented a significant advancement. The introduction of the vinyl group provided a handle for polymerization, opening up new avenues for materials science. A key challenge in the field has been the development of efficient and stereoselective methods for the synthesis of chiral derivatives like (S)-VEC.

A major breakthrough in this area was the development of kinetic resolution of racemic epoxides using chiral catalysts. mdpi.com This technique allows for the selective reaction of one enantiomer of an epoxide with carbon dioxide to produce an enantiomerically enriched cyclic carbonate, such as (S)-VEC. This has been a pivotal development, enabling researchers to access the enantiopure monomer required for stereoselective polymerization studies.

Overview of Key Academic Research Trajectories for S 4 Ethenyl 1,3 Dioxolan 2 One Vec

Established Synthetic Routes to Ethenyl-1,3-dioxolan-2-one Scaffolds

The synthesis of the basic 4-ethenyl-1,3-dioxolan-2-one structure can be achieved through several established methods for forming cyclic carbonates, followed by or preceded by the introduction of the vinyl group.

Classical Approaches for Cyclic Carbonate Synthesis

The formation of the 1,3-dioxolan-2-one ring is most commonly accomplished through the reaction of an epoxide with carbon dioxide (CO₂). nih.govrsc.org This method is highly atom-economical and utilizes a renewable and non-toxic C1 building block. nih.gov

The key reaction is the [3+2] cycloaddition of CO₂ to an epoxide. chim.it This process typically requires a catalyst to activate the epoxide ring. chim.it Catalytic systems often consist of a Lewis acid to coordinate to the epoxide's oxygen atom, making the ring more susceptible to nucleophilic attack, and a nucleophile (like a halide anion) to initiate the ring-opening. acs.org A wide range of catalysts have been developed, including metal complexes (e.g., zinc, aluminum, cobalt) and organocatalysts. chim.itacs.org For instance, bifunctional catalysts that contain both Lewis acidic and nucleophilic sites within a single molecule have been shown to be effective. nih.gov

Another classical, though less green, method involves the reaction of a 1,2-diol with phosgene (B1210022) or its derivatives, such as triphosgene (B27547) or carbonyldiimidazole. This approach is effective but involves highly toxic reagents.

Vinyl Group Incorporation Strategies

To synthesize 4-ethenyl-1,3-dioxolan-2-one, the vinyl group must be incorporated. The most direct strategy is to start with a vinyl-containing epoxide. The cycloaddition of carbon dioxide to 3,4-epoxy-1-butene (butadiene monoxide) directly yields racemic 4-ethenyl-1,3-dioxolan-2-one. researchgate.net This reaction can be catalyzed by various systems, including ionic liquids, which can act as both catalyst and solvent. researchgate.net

Alternatively, the vinyl group can be introduced via modification of a pre-formed cyclic carbonate. For example, a cyclic carbonate bearing a suitable leaving group, such as a tosylate, at the 4-position can undergo an elimination reaction to form the double bond. Another approach involves the conversion of a 4-hydroxymethyl-1,3-dioxolan-2-one to its corresponding halide or sulfonate, followed by elimination.

Enantioselective Synthesis of this compound

Achieving the synthesis of the specific (S)-enantiomer requires stereochemical control. This is primarily accomplished through asymmetric catalysis, the use of chiral auxiliaries, or biocatalytic methods.

Chiral Catalyst-Mediated Transformations

The most prominent method for the enantioselective synthesis of this compound is the kinetic resolution of racemic 3,4-epoxy-1-butene using a chiral catalyst and CO₂. mdpi.com In a kinetic resolution, one enantiomer of the racemic epoxide reacts faster with CO₂ to form the corresponding cyclic carbonate, leaving the unreacted epoxide enriched in the other enantiomer. mdpi.com

Chiral metal-salen complexes, particularly those involving cobalt (Co), are highly effective for this transformation. mdpi.com For example, chiral (salen)Co(III) complexes, often used in combination with a nucleophilic co-catalyst like tetrabutylammonium (B224687) bromide (TBABr), can catalyze the enantioselective cycloaddition of CO₂ to one epoxide enantiomer. mdpi.com The selectivity of these systems allows for the production of both the enantiomerically enriched cyclic carbonate and the unreacted epoxide. mdpi.com

Below is a table summarizing representative results for the kinetic resolution of terminal epoxides using chiral catalysts.

| Catalyst System | Substrate | Temp (°C) | Pressure (atm) | Conversion (%) | e.e. (%) of Carbonate | Ref. |

| (salen)Co(III)OAc / TBABr | Phenyl glycidyl (B131873) ether | 0 | 1 | 36 | 54 | mdpi.com |

| (salen)Co(III)OAc / TBABr | N-(2,3-epoxypropyl)diphenylamine | 0 | 1 | 15 | 86 | mdpi.com |

| Ketoiminatocobalt(II) complex | Butylene oxide | - | - | - | 88.5 | mdpi.com |

| Chiral (salen)Al complex / TBAB | Propylene (B89431) oxide | 0 | 1 | 77 | - | acs.org |

e.e. = enantiomeric excess

Chiral Auxiliary-Based Methods

Chiral auxiliary-based synthesis is a classical strategy for asymmetric induction. wikipedia.org This method involves covalently attaching a chiral molecule (the auxiliary) to a prochiral substrate. numberanalytics.com The steric and electronic properties of the auxiliary then direct subsequent reactions to occur on one face of the molecule, leading to a specific stereoisomer. wikipedia.org After the desired transformation, the auxiliary is cleaved and can often be recovered. wikipedia.org

In the context of synthesizing this compound, one could envision a strategy starting with a prochiral diol precursor. This diol could be attached to a chiral auxiliary, for instance, by forming a chiral acetal (B89532) or ester. Subsequent cyclization to form the carbonate ring, followed by removal of the auxiliary, would yield the chiral product. Common chiral auxiliaries include those derived from amino acids (like oxazolidinones) or terpenes (like menthol). wikipedia.org While a powerful tool, this method can be step-intensive compared to catalytic approaches.

Biocatalytic Approaches

Biocatalysis, utilizing enzymes to perform chemical transformations, offers a highly selective and environmentally friendly route to chiral compounds. nih.gov For the synthesis of chiral cyclic carbonates, lipases are particularly useful in kinetic resolution processes. acs.orgnih.gov

A common biocatalytic strategy involves the enantioselective acylation of a racemic precursor. For example, a racemic mixture of 4-hydroxymethyl-1,3-dioxolan-2-one could be subjected to a lipase-catalyzed acylation. The enzyme would selectively acylate one enantiomer, allowing the unreacted (S)- or (R)-enantiomer to be separated from the acylated product. The resulting chiral hydroxymethyl carbonate could then be converted to this compound through standard functional group manipulations.

Alternatively, lipases can catalyze the kinetic resolution of racemic cyclic carbonates through hydrolysis or alcoholysis. acs.org For instance, in the presence of an alcohol, a lipase (B570770) could selectively catalyze the ring-opening of one enantiomer of racemic 4-ethenyl-1,3-dioxolan-2-one, leaving the other enantiomer in high optical purity. Lipases such as those from Candida antarctica have been shown to be effective in the kinetic resolution of various chiral molecules. chimia.ch

| Enzyme | Reaction Type | Substrate | Outcome | Ref. |

| Lipase | Kinetic Resolution (Acylation) | Racemic primary amines | High e.e. (90-98%) of unreacted amine and acetylated product | chimia.ch |

| Lipase | Kinetic Resolution (Esterification) | Racemic C1-symmetric biaryls | Highly enantioselective separation | nih.gov |

| Lipase | Dynamic Kinetic Resolution | Racemic axially chiral biaryls | High yields (up to 98%) and e.e. (up to 98%) | nih.gov |

These biocatalytic methods are valued for their high enantioselectivity under mild reaction conditions.

Mechanistic Studies of Synthetic Pathways

Understanding the reaction mechanisms is fundamental to optimizing synthetic routes and developing new catalysts. For the synthesis of this compound and related cyclic carbonates, mechanistic studies have primarily focused on the key cycloaddition step of CO₂ to an epoxide.

The generally accepted mechanism for the halide-catalyzed cycloaddition of CO₂ to an epoxide involves two main steps:

Epoxide Ring-Opening : A nucleophilic catalyst, typically a halide anion (e.g., Br⁻ or I⁻), attacks one of the carbon atoms of the epoxide ring. mdpi.com This is often the rate-determining step. The attack results in the opening of the strained three-membered ring to form a halo-alkoxide intermediate. mdpi.com

Carbon Dioxide Insertion and Cyclization : The generated alkoxide then acts as a nucleophile, attacking the electrophilic carbon of the CO₂ molecule to form a carbonate intermediate. mdpi.com This is followed by an intramolecular cyclization, where the oxygen attacks the carbon bearing the halide, displacing the halide and forming the five-membered cyclic carbonate ring. The catalyst is regenerated in this step, allowing it to participate in another catalytic cycle.

The presence of a co-catalyst, often a Lewis acid or a hydrogen bond donor (HBD), can significantly accelerate the reaction. mdpi.com The HBD activates the epoxide by coordinating to its oxygen atom, making the ring more susceptible to nucleophilic attack. Water has been shown to act as an effective HBD, accelerating the reaction even in small amounts. mdpi.com

Theoretical studies, such as those using Density Functional Theory (DFT), have provided deeper insights. For instance, calculations have shown that the presence of water as an HBD can lower the energy barrier for the epoxide ring-opening step catalyzed by tetrabutylammonium bromide (TBAB). mdpi.com Mechanistic investigations have also been crucial in understanding the formation of byproducts and the decomposition pathways of cyclic carbonates in applications like Li-ion batteries, where the reaction pathways of ethylene carbonate and vinylene carbonate are complex. diva-portal.org

Ring-Opening Reactions of the 1,3-Dioxolan-2-one Moiety

The ring-opening of five-membered cyclic carbonates like this compound is a thermodynamically challenging process due to the low ring strain of the five-membered ring. Consequently, these reactions often require specific catalytic systems to proceed efficiently. The ring-opening can be initiated by anionic, cationic, or organocatalytic species, each following a distinct mechanistic pathway.

Anionic Ring-Opening Mechanisms

Anionic ring-opening polymerization (AROP) of cyclic carbonates is typically initiated by nucleophilic species such as alkoxides, hydroxides, or organometallic compounds. The polymerization of five-membered cyclic carbonates, in particular, is known to be susceptible to decarboxylation, leading to the formation of poly(ether-co-carbonate) structures.

The generally accepted mechanism for the anionic ring-opening of a cyclic carbonate involves the nucleophilic attack of an initiator (Nu⁻) on the carbonyl carbon of the carbonate ring. This leads to the formation of a tetrahedral intermediate which can then ring-open to form an alkoxide. This newly formed alkoxide can then act as a nucleophile to attack another monomer, propagating the polymer chain.

For this compound, the presence of the vinyl group can potentially influence the reaction. While the primary mode of polymerization is expected to be through the ring-opening of the carbonate, the vinyl group may participate in side reactions, especially under forcing conditions or with specific initiators. However, detailed mechanistic studies focusing specifically on the anionic ring-opening of this compound are not extensively documented in the literature.

Cationic Ring-Opening Mechanisms

Cationic ring-opening polymerization (CROP) of cyclic carbonates is initiated by electrophilic species, such as Lewis acids or Brønsted acids. The mechanism generally involves the activation of the monomer by the cationic initiator, followed by nucleophilic attack of another monomer or the propagating chain end.

In the case of cyclic acetals like 1,3-dioxolane (B20135), cationic polymerization is a well-established method. For this compound, the oxygen atoms of the carbonate can be protonated or coordinated to a Lewis acid, making the ring more susceptible to nucleophilic attack. The ring can cleave at either the acyl-oxygen or alkyl-oxygen bonds. The propagation then proceeds by the attack of the monomer on the activated chain end.

A study on the ring-opening polymerization of vinyl ethylene carbonate (VEC) catalyzed by the Lewis acid phosphorus pentafluoride (PF5) has been reported, suggesting a cationic mechanism is viable. nsf.gov The proposed mechanism likely involves the coordination of PF5 to one of the carbonate oxygens, followed by ring-opening and subsequent propagation.

Organocatalytic Ring-Opening Processes

Organocatalysis has emerged as a powerful tool for the controlled ring-opening polymerization of cyclic carbonates, offering a metal-free alternative to traditional catalysts. Various organic bases and acids have been employed to catalyze these reactions.

For five-membered cyclic carbonates, organocatalytic systems often employ strong organic bases like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) or phosphazene bases. These catalysts typically operate through a nucleophilic or hydrogen-bonding activation mechanism. In a nucleophilic mechanism, the organocatalyst directly attacks the carbonyl carbon of the monomer to initiate polymerization. In a hydrogen-bonding mechanism, the catalyst can activate both the monomer and an initiator (like an alcohol) by forming hydrogen bonds, facilitating the ring-opening.

While specific studies on the organocatalytic ring-opening of this compound are limited, the general principles of organocatalyzed ROP of cyclic carbonates are applicable. The choice of catalyst and reaction conditions would be crucial to control the polymerization and potentially suppress side reactions involving the vinyl group.

Reactivity of the Ethenyl Group

The ethenyl (vinyl) group of this compound is an electron-rich double bond, making it susceptible to both electrophilic additions and radical reactions. This functionality allows for the synthesis of polymers with pendant cyclic carbonate groups, which can be further modified.

Electrophilic Additions to the Vinyl Moiety

The double bond of the ethenyl group can undergo electrophilic addition reactions with various reagents. These reactions typically proceed through the formation of a carbocation intermediate. The regioselectivity of the addition is generally governed by Markovnikov's rule, where the electrophile adds to the carbon atom of the double bond that has the greater number of hydrogen atoms.

Common electrophilic addition reactions include:

Hydrohalogenation: Addition of hydrogen halides (e.g., HBr, HCl) would be expected to yield the corresponding 1-haloethyl-1,3-dioxolan-2-one.

Halogenation: Addition of halogens (e.g., Br₂, Cl₂) would result in the formation of a dihaloethane derivative.

Hydration: Acid-catalyzed addition of water would lead to the formation of a 1-hydroxyethyl-1,3-dioxolan-2-one.

Detailed experimental studies specifically on the electrophilic addition reactions of this compound are not widely reported, but the reactivity is expected to be analogous to other vinyl-substituted compounds.

Radical Reactions Involving the Ethenyl Group

The ethenyl group of this compound readily undergoes radical polymerization, which is a key reaction for the synthesis of polymers with pendant cyclic carbonate groups. This polymerization can be initiated by common radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

The radical polymerization proceeds through the typical steps of initiation, propagation, and termination. The carbonate ring is generally stable under these conditions, allowing for the formation of poly(vinyl ethylene carbonate).

Table 1: Radical Copolymerization of Vinyl Ethylene Carbonate (VEC) with Various Monomers

| Comonomer | Initiator | Solvent | Polymerization Temperature (°C) | Result |

|---|---|---|---|---|

| Vinyl Acetate (B1210297) | AIBN | Solution | Not specified | Good copolymerization, complete incorporation of VEC. rsc.org |

| Butyl Acrylate (B77674) | Not specified | Emulsion | Not specified | Quantitative incorporation of VEC in latex. rsc.org |

| (Meth)acrylates | Vazo 67 | Mixed xylenes (B1142099) | 100 | Incomplete incorporation of VEC (60-65%). rsc.org |

| Styrene (B11656) | Vazo 67 | Mixed xylenes | 80-100 | Low conversion, essentially no incorporation of VEC. rsc.org |

Anodic polymerization of vinyl ethylene carbonate has also been observed, particularly in the context of its use as an electrolyte additive in lithium-ion batteries. At potentials above approximately 3.6 V, VEC can be oxidized to form a radical cation, which then initiates a radical polymerization process, leading to the formation of a polycarbonate film on the electrode surface. osti.gov This polymeric film can be highly branched. osti.gov

Cycloaddition Chemistry

This compound possesses a vinyl group, which serves as a 2π-electron component (a dienophile or dipolarophile) for various cycloaddition reactions. These reactions are powerful tools for the stereoselective construction of five- and six-membered rings. While vinylethylene carbonates (VECs) are known to participate in transition-metal-catalyzed annulations and formal cycloadditions, their application in traditional thermal or Lewis acid-catalyzed cycloadditions is an area of ongoing exploration. snnu.edu.cn

The reactivity of the vinyl group is influenced by the electron-withdrawing nature of the adjacent cyclic carbonate ring, making it a suitable partner for electron-rich dienes in [4+2] cycloadditions (Diels-Alder reactions). Similarly, it can react with 1,3-dipoles such as azides, nitrile oxides, and nitrones to form five-membered heterocyclic rings. The inherent chirality of the (S)-enantiomer offers a valuable pathway for asymmetric synthesis, directing the stereochemical outcome of the cycloaddition. For instance, Rhodium(III)-catalyzed processes involving this scaffold can lead to [4+2] cyclization products. researchgate.net

Chemo- and Regioselectivity in Complex Transformations

The structure of this compound features multiple reactive sites: the vinyl group and the carbonate moiety. This duality allows for selective transformations, where chemo- and regioselectivity are critical for achieving desired synthetic outcomes.

Cheoselectivity: In transition metal catalysis, the choice of catalyst and conditions can direct the reaction to occur selectively at either the vinyl group or the carbonate ring. For example, in many palladium- and rhodium-catalyzed reactions, the carbonate acts as a leaving group in a decarboxylative process to generate a π-allyl intermediate, leaving the vinyl group to participate in subsequent coupling. Conversely, reactions like hydrogenation can be directed to selectively reduce the carbon-carbon double bond while preserving the carbonate ring.

Regioselectivity: The regioselectivity of reactions involving the vinyl group is a significant consideration. In palladium-catalyzed oxidations (Wacker-Tsuji type), the selectivity can be controlled to favor either the Markovnikov product (ketone) or the anti-Markovnikov product (aldehyde), depending on the specific ligand and reaction conditions employed. rug.nl In C-H activation/allylation reactions where vinylethylene carbonate serves as the allylating agent, the regioselectivity of the attack on the resulting π-allyl intermediate is often high, governed by the directing group on the substrate and the catalytic system. researchgate.netbohrium.com

Transition Metal-Catalyzed Reactions

Transition metal catalysis unlocks a broad spectrum of reactivity for this compound, enabling its use in hydrogenation, C-H activation, and various cross-coupling reactions.

Hydrogenation Studies (e.g., Ruthenium-catalyzed Transfer Hydrogenation)

The selective hydrogenation of the vinyl group in this compound yields (S)-4-ethyl-1,3-dioxolan-2-one, a saturated analog. This transformation is crucial for applications where the olefinic bond is not desired in the final product. While ruthenium catalysts are well-known for their efficiency in transfer hydrogenation of ketones and activated olefins using hydrogen donors like 2-propanol, specific studies detailing the Ru-catalyzed transfer hydrogenation of this compound are not extensively documented in the reviewed literature. However, the principles of such reactions on activated alkenes are well-established.

The general approach involves the coordination of the ruthenium catalyst to the double bond, followed by the transfer of hydrogen from the donor molecule. The stereocenter at C4 of the dioxolanone ring can influence the diastereoselectivity of the hydrogenation if the catalyst itself is chiral.

C-H Activation and Allylation Reactions (e.g., Rhodium(III)-catalyzed C-H Allylation)

This compound has emerged as a highly effective three-carbon synthon for allylation reactions. Specifically, it serves as an efficient precursor to a π-allyl species in rhodium(III)-catalyzed C-H functionalization. researchgate.netbohrium.com In these reactions, a directing group on an aromatic or heteroaromatic substrate guides the rhodium catalyst to a specific C-H bond. The catalyst then coordinates to the vinylethylene carbonate, initiating a sequence involving C-H activation and insertion, followed by a decarboxylation event (loss of CO₂) to form a rhodium-π-allyl intermediate. This intermediate is then attacked by the nucleophilic carbon of the substrate to afford the allylated product, typically an (E)-allylic alcohol, with high stereoselectivity. bohrium.com

This methodology provides a direct and atom-economical route to synthetically valuable allylic alcohols from readily available starting materials. bohrium.com The reaction is notable for its mild conditions and tolerance of a wide range of functional groups. researchgate.netbohrium.com

Table 1: Representative Conditions for Rh(III)-Catalyzed C-H Allylation using Vinylethylene Carbonate

| Parameter | Condition | Source |

|---|---|---|

| Catalyst | [Cp*RhCl₂]₂ | researchgate.net |

| Substrate | 3-Aryl-1H-indazoles | researchgate.netbohrium.com |

| Allylating Agent | Vinylethylene Carbonate | researchgate.netbohrium.com |

| Base | Na₂CO₃ | bohrium.com |

| Additive | 1-AdCOOH | bohrium.com |

| Solvent | DCE | bohrium.com |

| Temperature | 100 °C | bohrium.com |

Other Cross-Coupling and Functionalization Reactions

Palladium catalysis has been instrumental in both the synthesis and application of this compound.

Synthesis via Palladium Catalysis: One notable synthesis involves the Pd(0)-catalyzed carboxylation of 2-vinyloxirane with carbon dioxide. nih.govresearchgate.net This reaction provides a direct route to the 4-vinyl-1,3-dioxolan-2-one (B1349326) scaffold. Additionally, palladium catalysts can facilitate the cyclization of precursors like (E)-4-hydroxybut-2-en-1-yl methyl carbonates to form the same ring system. nih.govencyclopedia.pub

Use in Palladium-Catalyzed Reactions: As a reactant, this compound is a versatile partner in palladium-catalyzed allylic substitution reactions. Similar to the rhodium-catalyzed transformations, Pd(0) can induce a decarboxylative annulation, where the carbonate serves as a leaving group to generate a zwitterionic π-allyl palladium intermediate. snnu.edu.cn This intermediate can then be trapped by various nucleophiles, leading to the construction of diverse heterocyclic and carbocyclic frameworks. snnu.edu.cn These reactions often proceed with high regioselectivity and can be rendered enantioselective through the use of chiral ligands.

Polymerization Chemistry and Advanced Polymeric Materials Derived from S 4 Ethenyl 1,3 Dioxolan 2 One

Homopolymerization of (S)-4-Ethenyl-1,3-dioxolan-2-one (VEC)

The homopolymerization of VEC can proceed via either the vinyl group or the cyclic carbonate ring, depending on the chosen polymerization technique.

Ring-opening polymerization (ROP) of cyclic carbonates is a significant method for producing polycarbonates. For five-membered rings like VEC, ROP is thermodynamically challenging compared to six-membered rings. mdpi.com However, it can be achieved under certain catalytic conditions. The presence of the vinyl group adds complexity, as it can also react under ionic ROP conditions.

Cationic Ring-Opening Polymerization: Lewis acids can catalyze the ROP of VEC. For instance, the polymerization can be initiated by catalysts like phosphorus pentafluoride (PF5). researchgate.net The proposed mechanism involves the coordination of the Lewis acid to a carbonyl oxygen, which activates the monomer towards nucleophilic attack by another monomer or an initiator, leading to the opening of the carbonate ring. researchgate.net However, cationic polymerization of vinyl groups is also well-known, creating a potential for competing reactions and the formation of complex, branched, or cross-linked structures.

Anionic Ring-Opening Polymerization: Anionic initiators can also be used for the ROP of VEC, leading to polymers with high monomer conversion (approximately 90%). researchgate.net The mechanism typically involves a nucleophilic attack on the carbonyl carbon, followed by ring-opening to generate an alkoxy anion as the propagating species. researchgate.netresearchgate.net This propagating chain end can then attack subsequent monomer molecules. A significant challenge with the anionic ROP of VEC is that the resulting terminal alkoxy anion may lack stability, particularly in applications like high-voltage cathodes. researchgate.net

It is important to note that the ROP of VEC often competes with decarboxylation, especially at higher temperatures, which can lead to the incorporation of ether linkages into the polymer backbone. mdpi.comrsc.org

The vinyl group of VEC is susceptible to free-radical polymerization, which provides a direct route to polymers with pendant cyclic carbonate groups. This method preserves the carbonate ring for potential post-polymerization modification. The homopolymerization of VEC via radical mechanisms has been demonstrated, notably through electrochemical methods. Anodic oxidation of VEC at potentials around 3.6 V can generate radical cations that initiate polymerization. rsc.orgosti.gov This process typically results in highly branched polycarbonates, as indicated by the broad molecular weight distribution of the products. rsc.org

Studies on the related monomer, vinylene carbonate (VCB), show that bulk radical polymerization can often lead to cross-linked products due to chain transfer reactions, while solution polymerization yields soluble, low-molecular-weight polymers. researchgate.net Similar behavior could be anticipated for VEC.

Achieving control over the molecular weight and dispersity of poly(VEC) is crucial for advanced applications. While specific studies on the controlled radical polymerization of VEC are limited, research on related monomers provides insight into potential methodologies.

Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, a prominent controlled radical polymerization technique, has been successfully applied to vinylene carbonate (VCB), a structurally similar monomer. rsc.orgrsc.org A redox-initiated RAFT polymerization of VCB in a microemulsion system yielded soluble polymers with a constant polydispersity index (PDI) of around 1.2 over a wide conversion range, demonstrating the living character of the polymerization. researchgate.netrsc.orgrsc.org Furthermore, research has shown that controlled radical homopolymerization of vinyl ethers, another class of monomers once considered difficult to polymerize radically, can be achieved using RAFT. nih.govresearchgate.net These successes suggest that RAFT and other controlled radical techniques, such as Atom Transfer Radical Polymerization (ATRP), could be viable for the controlled polymerization of VEC's vinyl group, enabling the synthesis of well-defined block copolymers and other advanced architectures. nih.govcmu.edugoogle.com

Copolymerization with Diverse Monomers

VEC's ability to copolymerize with a range of other monomers, primarily through its vinyl group, allows for the synthesis of functional polymers with pendant cyclic carbonate moieties.

Free radical copolymerization is the most extensively studied method for incorporating VEC into polymer chains. google.com This approach produces polymers with pendant cyclic carbonate groups that are available for subsequent reactions, such as cross-linking with amines to form hydroxyurethane linkages. google.com VEC has been successfully copolymerized with various unsaturated monomers in both solution and emulsion processes. google.com

Copolymerization with Vinyl Esters: VEC copolymerizes effectively with vinyl ester monomers, such as vinyl acetate (B1210297), over a broad range of compositions. The incorporation of VEC is typically quantitative, and the monomer-to-polymer conversion is high. google.com

Copolymerization with (Meth)acrylates: When copolymerized with acrylic and methacrylic monomers like butyl acrylate (B77674) and methyl methacrylate, the incorporation of VEC may not be complete. google.com However, sufficient levels of VEC can be integrated to impart the desired cyclic carbonate functionality for subsequent cross-linking. The unreacted VEC can be removed post-polymerization. google.com

Copolymerization with Styrene (B11656): In contrast, the copolymerization of VEC with styrene generally results in low conversions, with very little of the VEC being incorporated into the final polymer. google.com

The following tables summarize findings from solution copolymerization experiments of VEC with various unsaturated monomers. google.com

Table 1: Copolymerization of VEC with (Meth)acrylate and Styrene Monomers

| Co-monomer | VEC in Feed (wt%) | Polymerization Temp. (°C) | VEC in Copolymer (wt%) | Conversion (%) |

|---|---|---|---|---|

| Styrene | 20 | 80 | ~0 | 33 |

| Styrene | 20 | 100 | ~0 | 45 |

| Methyl Methacrylate | 20 | 100 | 7.9 | 94 |

| Butyl Acrylate | 10 | 100 | 4.8 | 98 |

| Butyl Acrylate | 20 | 100 | 10.9 | 97 |

Reaction Conditions: Semi-batch process in mixed xylenes (B1142099) solvent with 2,2'-Azobis(2-methylbutyronitrile) initiator.

Table 2: Copolymerization of VEC with Vinyl Ester Monomers

| Co-monomer | VEC in Feed (wt%) | Polymerization Temp. (°C) | Tg of Copolymer (°C) |

|---|---|---|---|

| Vinyl Acetate | 10 | 75 | 42 |

| Vinyl Acetate | 20 | 75 | 54 |

| VeoVa™ 10 | 10 | 125 | -2 |

| VeoVa™ 10 | 20 | 125 | 13 |

Reaction Conditions: Semi-batch process in EEP or PM acetate solvent.

Ring-opening copolymerization (ROCOP) involves the copolymerization of a cyclic monomer with another monomer (either cyclic or acyclic) where at least the cyclic monomer undergoes ring-opening. While ROCOP is a well-established method for synthesizing polyesters and polycarbonates, there is limited specific information in the literature on the ROCOP of VEC.

The primary challenge for the ROCOP of VEC is the presence of the highly reactive vinyl group. Many catalysts used for ROP (e.g., strong anionic or cationic initiators) would likely induce polymerization or side reactions at the vinyl group, leading to uncontrolled branching or cross-linking rather than a linear copolymer. However, the ROCOP of ethylene (B1197577) carbonate (the parent compound of VEC without the vinyl group) with other cyclic esters like ε-caprolactone and lactide has been successfully demonstrated using organocatalysts. rsc.org This suggests that under carefully selected, milder catalytic conditions, it might be possible to selectively open the carbonate ring of VEC while preserving the vinyl group, or to achieve a dual polymerization where both functionalities are incorporated in a controlled manner. This remains an area requiring further research.

Block and Graft Copolymer Architectures

The synthesis of block and graft copolymers allows for the combination of distinct polymer segments into a single macromolecule, leading to materials with unique morphologies and properties. Controlled radical polymerization (CRP) techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), are particularly well-suited for creating well-defined block and graft architectures from vinyl monomers like (S)-VEC. researchgate.netrsc.org

Block Copolymers: The synthesis of block copolymers from (S)-VEC can be achieved by the sequential polymerization of monomers. rsc.org In this approach, a first block is synthesized, and the living nature of the CRP process allows for the subsequent growth of a second, different polymer block from the active chain end of the first block. For example, a polystyrene-block-poly(this compound) (PS-b-P(S)-VEC) copolymer can be synthesized by first polymerizing styrene using a RAFT agent, followed by the addition and polymerization of (S)-VEC. The order of monomer addition is crucial and depends on the relative reactivities of the propagating radicals. rsc.org

| Block Copolymer | First Block (Macro-CTA) | Second Block | Polymerization Technique |

|---|---|---|---|

| Polystyrene-block-poly((S)-VEC) | Polystyrene | Poly((S)-VEC) | RAFT |

| Poly(n-butyl acrylate)-block-poly((S)-VEC) | Poly(n-butyl acrylate) | Poly((S)-VEC) | RAFT |

| Poly((S)-VEC)-block-poly(N-isopropylacrylamide) | Poly((S)-VEC) | Poly(N-isopropylacrylamide) | RAFT |

Graft Copolymers: Graft copolymers featuring a poly((S)-VEC) backbone or side chains can be synthesized using "grafting-from," "grafting-to," or "grafting-through" methods.

Grafting-from: In this approach, a polymer backbone is functionalized with initiator sites from which the (S)-VEC side chains are grown. For instance, a poly(glycidyl methacrylate) backbone can be modified to introduce ATRP initiators, followed by the "grafting-from" polymerization of (S)-VEC to yield a brush-like copolymer. mdpi.com

Grafting-to: This method involves the attachment of pre-synthesized polymer chains to a polymer backbone. For example, azide-terminated poly((S)-VEC) chains can be "clicked" onto an alkyne-functionalized polymer backbone via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient click chemistry reaction. nih.govnih.gov

Grafting-through: This technique involves the copolymerization of an (S)-VEC-containing macromonomer with another monomer to form a graft copolymer.

Structure-Property Relationships in VEC-Based Polymers

The physical and chemical properties of polymers derived from this compound are intricately linked to their molecular structure, including the stereochemistry of the monomer, the polymer microstructure, and the presence of functional groups.

The chirality of the (S)-VEC monomer can have a profound impact on the microstructure, or tacticity, of the resulting polymer chain. Tacticity describes the stereochemical arrangement of the pendant groups along the polymer backbone. In the case of poly((S)-VEC), the pendant cyclic carbonate groups can be arranged in an isotactic (all on the same side of the polymer chain), syndiotactic (alternating sides), or atactic (random) fashion.

The stereochemistry of the monomer can direct the stereospecificity of the polymerization, potentially leading to polymers with a high degree of tacticity. rsc.org Highly tactic polymers often exhibit enhanced physical properties, such as higher crystallinity, increased thermal stability, and improved mechanical strength, compared to their atactic counterparts. While detailed studies on the tacticity of poly((S)-VEC) are not widely available, the principles of stereospecific polymerization suggest that the chiral center in (S)-VEC could be used to control the polymer's microstructure. Chiral polymers derived from (S)-VEC may also find applications in enantiomeric separation processes. nih.govresearchgate.netslideshare.netresearchgate.net

The pendant cyclic carbonate group in poly((S)-VEC) is a versatile handle for post-polymerization modification, allowing for the introduction of a wide range of functional groups. This chemical versatility enables the tailoring of the polymer's properties for specific applications.

One of the most common modifications is the ring-opening of the cyclic carbonate by nucleophiles such as amines and thiols. researchgate.netnih.gov Reaction with primary amines leads to the formation of hydroxy urethanes, introducing both a hydroxyl and a urethane (B1682113) linkage. This reaction is particularly useful for crosslinking the polymer or for conjugating biomolecules.

| Reagent | Functional Group Introduced | Potential Application |

|---|---|---|

| Primary Amines (e.g., butylamine) | Hydroxy Urethane | Crosslinking, Bioconjugation |

| Thiols (e.g., dodecanethiol) | Thiol-carbonate | Surface modification, Click chemistry |

| Water (Hydrolysis) | Diol (Vinylethylene glycol) | Hydrophilic materials, Biomedical applications |

Furthermore, the hydrolysis of the cyclic carbonate group under basic or acidic conditions yields a diol functionality, converting the poly((S)-VEC) into poly((S)-vinylethylene glycol). researchgate.netrsc.orgrsc.org This transformation drastically increases the hydrophilicity of the polymer, making it suitable for biomedical applications such as hydrogels and drug delivery systems. tandfonline.comnih.gov

Applications of VEC-Derived Polymers in Functional Materials

The unique combination of a reactive cyclic carbonate and a chiral center makes (S)-VEC a valuable monomer for the development of advanced functional materials.

The versatility of (S)-VEC extends to a range of specialty applications, particularly in the biomedical field. The ability to functionalize the polymer after polymerization allows for the attachment of drugs, targeting ligands, and other bioactive molecules. semanticscholar.org The hydrolysis of poly((S)-VEC) to the more hydrophilic poly((S)-vinylethylene glycol) is a key strategy for creating biocompatible and biodegradable materials for applications such as tissue engineering and controlled drug release. tandfonline.comnih.gov

Moreover, the chiral nature of the monomer opens up possibilities for creating polymers with specific chiroptical properties or for use as chiral stationary phases in separation science. nih.gov The well-defined architectures achievable through controlled polymerization techniques further enhance the potential of (S)-VEC-derived polymers in high-tech applications where precise control over material properties is essential.

Polymeric Electrolytes and Separator Materials

The application of polymers derived from 4-vinyl-1,3-dioxolan-2-one (B1349326) (VEC) in the field of battery technology is predominantly centered on their in-situ formation as interfacial layers rather than as standalone, bulk polymeric electrolytes or separators. The vinyl group of the VEC molecule allows it to be electrochemically polymerized, creating a poly(vinyl ethylene carbonate) (PVEC) layer directly on the electrode surfaces during the initial charging and discharging cycles of a battery.

In-Situ Polymerization and Interfacial Stabilization:

Research has demonstrated that VEC undergoes anodic polymerization at potentials around 3.6 V versus Li/Li⁺. osti.govescholarship.org This process results in the formation of a high-molecular-weight polymer film. osti.govescholarship.org Analysis of this film has revealed a polycarbonate structure with alkyl carbonate rings linked by aliphatic methylene (B1212753) and methyl branches. osti.govescholarship.org This in-situ formed polymeric layer is critical for passivating the electrode surfaces, thereby preventing the continuous decomposition of the liquid electrolyte, especially at high voltages and elevated temperatures. researchgate.netucsd.edu

The formation of this stable polymeric interphase is particularly beneficial for high-voltage cathode materials. researchgate.nettofwerk.com Studies on LiNi₀.₄Mn₀.₄Co₀.₂O₂/graphite (B72142) cells operating at up to 4.5 V have shown that the addition of VEC significantly improves cycling performance. researchgate.net The polymeric film formed from VEC on both the anode and cathode is credited for this enhancement. researchgate.net

Electrochemical Performance Enhancement:

The presence of a VEC-derived polymeric layer has a marked impact on the electrochemical performance of lithium-ion batteries. The primary benefit is the enhancement of capacity retention over numerous cycles. For instance, in LiNi₀.₈Co₀.₂O₂/Li cells, the addition of 2% VEC to the electrolyte increased the capacity retention after 100 cycles at 50 °C from 68.8% to 84.8%. ucsd.edu Similarly, for LiNi₀.₄Mn₀.₄Co₀.₂O₂/graphite cells cycled between 3.0 and 4.5 V, the capacity retention after 300 cycles was improved from 62.5% to 74.5% with the addition of 2.0 wt.% VEC. researchgate.net

The use of VEC as an additive has also been shown to be effective in improving the performance of lithia-based cathodes. The resulting interface layer, rich in Li₂CO₃ and other carbonaceous species, is believed to facilitate Li⁺ transport, thereby enhancing rate capability and reducing cell impedance. nih.gov

While a standalone, flexible solid polymer electrolyte based on poly(vinylene carbonate) has been reported to exhibit an ionic conductivity of 9.82 × 10⁻⁵ S cm⁻¹ at 50 °C and an electrochemical stability window up to 4.5 V vs Li/Li⁺, it is important to note this is derived from vinylene carbonate, a related but different monomer. nih.govresearchgate.net There is limited data on the intrinsic ionic conductivity of a pre-synthesized poly(vinyl ethylene carbonate) membrane for use as a primary electrolyte or separator. One study mentioned that in-situ polymerized VEC could support a high ionic Li⁺ conductivity of 10⁻³ S cm⁻¹ at 25°C, attributed to its high dielectric constant and the presence of liquid monomer or small molecule segments within the plasticized polymer. researchgate.net

Data on Performance Improvement with VEC Additive:

| Cell Chemistry | Cycling Conditions | VEC Concentration | Capacity Retention (without VEC) | Capacity Retention (with VEC) | Reference |

| LiNi₀.₈Co₀.₂O₂/Li | 100 cycles at 50 °C | 2% | 68.8% | 84.8% | ucsd.edu |

| LiNi₀.₈Co₀.₂O₂/Li | 100 cycles at room temp. | 2% | 76.3% | 78.0% | ucsd.edu |

| LiNi₀.₄Mn₀.₄Co₀.₂O₂/graphite | 300 cycles at 3.0-4.5 V | 2.0 wt.% | 62.5% | 74.5% | researchgate.net |

Electrochemical Interface Engineering in Energy Storage Systems Utilizing Vinyl Ethylene Carbonate Vec

Role of VEC as a Film-Forming Additive in Lithium-Ion Battery Electrolytes

The primary role of VEC is to be preferentially reduced on the anode surface before the main electrolyte solvents, such as ethylene (B1197577) carbonate (EC) or propylene (B89431) carbonate (PC). osti.govxmu.edu.cn This process forms a stable and protective SEI layer that prevents the continuous decomposition of the electrolyte and the co-intercalation of solvent molecules into the graphite (B72142) anode, which can cause exfoliation and capacity loss. osti.gov The resulting SEI film is stable at both room and elevated temperatures, which helps to inhibit the reduction and decomposition of the electrolyte on the graphite negative electrode's surface and reduces the formation of gas. meisenbaochem.com This, in turn, preserves the structure and performance of the negative electrode material, leading to an improved capacity retention rate, particularly at high temperatures. meisenbaochem.com

While VEC is known to form a thicker SEI film with higher impedance, which can be less favorable for the deintercalation of lithium and may result in lower initial charge and discharge capacity and efficiency, its ability to suppress gas evolution and improve high-temperature performance makes it a valuable additive. ucsd.edumeisenbaochem.com Some studies have shown that the addition of just 2% VEC can significantly enhance the cycling performance of certain cathode materials at elevated temperatures like 50°C. ucsd.eduresearchgate.net Recent research also suggests that VEC's benefits might stem more from the formation of a cathode-electrolyte interphase (CEI) rather than solely from the anode's SEI stabilization, indicating a more complex mechanism of action. tofwerk.com

Mechanisms of Solid Electrolyte Interphase (SEI) Film Formation with VEC

The formation of the Solid Electrolyte Interphase (SEI) is a critical process in lithium-ion batteries, and the addition of Vinyl Ethylene Carbonate (VEC) significantly influences its mechanism and composition. The SEI is formed through the electrochemical reactions of the electrolyte components on the electrode surfaces during the initial charging cycles.

Electrochemical Reduction Pathways of VEC

VEC is designed to be reduced at a higher potential (above 1.0 V vs. Li/Li+) compared to the primary solvents in the electrolyte. osti.gov Due to its electron-rich double bond and a lower Lowest Unoccupied Molecular Orbital (LUMO) energy level (-0.82 eV) compared to other common electrolyte components like vinylene carbonate (VC), fluoroethylene carbonate (FEC), ethylene carbonate (EC), and diethyl carbonate (DEC), VEC is preferentially reduced on the anode surface. ucsd.eduxmu.edu.cn This early reduction prevents the solvent co-intercalation and subsequent exfoliation of the graphite anode at lower potentials. osti.gov

The reduction of VEC is believed to proceed through a ring-opening mechanism, which can be followed by polymerization. techbriefs.comsci-hub.ru This process involves either a one-electron or a two-electron reduction. The one-electron reduction can lead to the formation of radical anions that can then polymerize. sci-hub.ruresearchgate.net A two-electron reduction of ethylene carbonate, a similar compound, can lead to the formation of lithium carbonate (Li2CO3) and ethylene gas. osti.gov For VEC, these reduction pathways lead to the formation of a passivating film composed of both inorganic and organic species. sci-hub.ruresearchgate.net The presence of the vinyl group allows for polymerization reactions, creating long-chain polymers that contribute to a more flexible and stable SEI. techbriefs.comsci-hub.ru

Anodic Oxidation Processes and Film Formation

In addition to its reduction at the anode, VEC can also undergo oxidation at the cathode surface, contributing to the formation of a protective film known as the Cathode Electrolyte Interphase (CEI). osti.govresearchgate.net Studies have shown that VEC has a half-wave potential for oxidation of approximately 3.6 V. osti.govresearchgate.netosti.gov Above this potential, VEC can be anodically oxidized, leading to the formation of a resistive film on the cathode material. osti.govresearchgate.net

This anodic process involves the polymerization of VEC on the cathode surface. tofwerk.comosti.gov Analysis has revealed that this film consists of high molecular weight polycarbonates with alkyl carbonate rings linked by aliphatic methylene (B1212753) and methyl branches. osti.govresearchgate.netosti.gov The formation of this resistive film can sometimes lead to polarization and incomplete discharge at high rates. osti.gov However, it is also suggested that this electropolymerization on the cathode can stabilize the cell, contributing to the observed performance enhancements in VEC-containing batteries. tofwerk.com The formation of this CEI is believed to play a crucial role in improving battery stability and longevity. tofwerk.com

Influence of VEC on SEI Composition and Morphology

The addition of VEC to the electrolyte has a significant impact on the chemical composition and physical structure of the SEI layer. The SEI formed in the presence of VEC is typically composed of a mixture of inorganic and organic compounds. sci-hub.ru

Key components found in VEC-derived SEI include:

Polycarbonates : The polymerization of VEC, through both its reduction at the anode and oxidation at the cathode, leads to the formation of various polycarbonates. osti.govxmu.edu.cnnih.gov These polymeric species, such as poly(vinyl carbonate), are believed to create a more flexible and robust SEI layer. xmu.edu.cn

Lithium Carbonate (Li₂CO₃) : Li₂CO₃ is a common inorganic component of the SEI, formed from the decomposition of carbonate solvents. researchgate.netresearchgate.netresearchgate.net The reduction of VEC also contributes to the formation of Li₂CO₃. rsc.orgrsc.org While Li₂CO₃ itself can be unstable in direct contact with the lithium metal anode, it is a key component of the protective layer. mit.edumit.edu

Lithium Alkyl Carbonates (ROCO₂Li) : These organic species are also major constituents of the SEI layer. researchgate.netresearchgate.net The reduction of VEC can lead to the formation of lithium ethylene dicarbonate (B1257347) (LEDC), a type of lithium alkyl carbonate. mit.edu

The SEI formed with VEC is often described as thicker compared to that formed in standard electrolytes. meisenbaochem.comresearchgate.net However, it is also noted for being more uniform and dense, which is beneficial for suppressing the growth of lithium dendrites and reducing side reactions between the electrode and the electrolyte. xmu.edu.cnacs.org The presence of VEC leads to a higher relative content of polycarbonate species and an increased amount of decomposition products from the LiPF₆ salt, both of which are thought to positively affect the passivation of the electrode surface. xmu.edu.cnnih.govacs.org

Interfacial Stability and Dynamics in VEC-Modified Systems

The stability and dynamic behavior of the interface between the electrode and electrolyte are critical for the long-term performance of lithium-ion batteries. The use of Vinyl Ethylene Carbonate (VEC) as an additive aims to create a more stable and resilient interface.

Role of VEC in Accommodating Volume Changes at Electrodes

A significant challenge in lithium-ion batteries, particularly those with high-capacity anodes like silicon, is the large volume change that occurs during the insertion and extraction of lithium ions. nih.govfraunhofer.de Silicon anodes, for instance, can experience volume expansion of up to 300%. fraunhofer.de This repeated expansion and contraction can lead to the pulverization of the electrode material, loss of electrical contact, and continuous cracking and reformation of the SEI layer, which consumes lithium and electrolyte, leading to rapid capacity fade. nih.govresearchgate.net

The SEI layer formed from the polymerization of VEC is believed to possess greater mechanical flexibility compared to the more brittle inorganic-rich SEI formed from standard electrolytes. xmu.edu.cnsci-hub.ru This polymer-rich SEI can better adhere to the electrode surface and accommodate the strain induced by volume changes, thus maintaining its integrity. sci-hub.ru By forming a stable, flexible film, VEC helps to passivate the electrode surface and prevent the continuous electrolyte decomposition that would otherwise occur on the newly exposed surfaces after cracking. xmu.edu.cnnih.govbohrium.com This ability to maintain a stable interface despite the mechanical stresses of volume expansion is a key factor in the improved cycling stability observed in cells containing VEC, especially those with high-capacity anodes. xmu.edu.cnnih.govacs.org

Interactive Data Tables

Table 1: Effect of VEC on SEI Composition

| Electrolyte | Key SEI Components | Morphology | Reference |

| Standard (VEC-free) | Lithium Alkyl Carbonates (LAC), LiF, Li₂CO₃ | Often non-uniform, can be less stable | researchgate.netresearchgate.net |

| With VEC Additive | Polycarbonates (e.g., Poly(VEC)), Li₂CO₃, ROCO₂Li, higher content of LiPF₆ decomposition products | Thicker, more uniform and dense, flexible | xmu.edu.cnmeisenbaochem.comnih.govresearchgate.netacs.org |

Table 2: Electrochemical Properties of VEC

| Property | Value | Significance | Reference |

| Reduction Potential | > 1.0 V (vs. Li/Li⁺) | Preferential reduction before main electrolyte solvents, forms stable SEI on anode | osti.gov |

| Oxidation Potential (E₁/₂) | ca. 3.6 V | Forms a passivating film (CEI) on the cathode surface | osti.govresearchgate.netosti.gov |

| LUMO Energy Level | -0.82 eV | Lower than other carbonates, indicating higher reduction activity | xmu.edu.cn |

High Voltage Stability of Electrolytes with VEC Additives

The inclusion of VEC as an additive in electrolytes significantly bolsters the high-voltage stability of lithium-ion batteries. VEC possesses a higher reduction potential compared to conventional carbonate solvents used in electrolytes. meisenbaochem.comucsd.edu This characteristic allows it to be preferentially reduced on the anode surface during the initial charging cycles. meisenbaochem.com This process forms a stable and dense SEI layer that effectively suppresses the continued decomposition of the electrolyte, a common issue at higher voltages. meisenbaochem.comshuangjuenergy.com

The SEI film created by VEC is notably robust and can withstand the volume changes that occur in graphite anodes during the insertion and extraction of lithium ions, leading to improved reversibility. Research indicates that VEC can enhance the stability at high voltages and improve the capacity retention of batteries. For instance, the addition of 2% VEC to a LiPF6/EC+DMC electrolyte was shown to significantly improve the cycling performance of a LiNi0.8Co0.2O2/Li cell at an elevated temperature of 50 °C. ucsd.edu The capacity retention after 100 cycles increased from 68.8% in the absence of VEC to 84.8% with the additive. ucsd.edushuangjuenergy.com

Furthermore, VEC's ability to polymerize contributes to the formation of a more resilient cathode electrolyte interphase (CEI) on high-voltage cathode materials. This polymeric layer passivates the cathode surface, mitigating the dissolution of transition metals and suppressing detrimental surface reconstructions, such as the formation of rock-salt structures, which are prevalent at ultrahigh voltages. nih.gov Studies have shown that VEC oxidizes at around 4.2 V, forming a cohesive and less porous layer on the cathode, which is crucial for stable high-voltage operation. nih.gov The development of novel copolymer electrolytes, such as poly(vinyl ethylene carbonate-3-sulfolene), has demonstrated the potential to widen the electrochemical stability window to as high as 5 V. rsc.org

Spectroscopic and Microscopic Characterization of VEC-Derived Interphases

A variety of spectroscopic and microscopic techniques are employed to characterize the interphases formed from VEC. These methods provide crucial insights into the morphology, composition, and properties of the SEI and CEI layers.

Scanning Electron Microscopy (SEM) is used to visualize the surface morphology of the electrodes. SEM images have confirmed that the presence of VEC in the electrolyte leads to the formation of a more uniform and stable SEI film on the anode. acs.org This uniformity is critical for consistent lithium-ion flux and for accommodating the volume changes of the electrode during cycling. acs.org

Fourier-Transform Infrared Spectroscopy (FTIR) helps in identifying the chemical composition of the interphase layers. FTIR analysis of electrodes cycled with VEC-containing electrolytes has revealed the presence of polycarbonate species. ucsd.eduacs.org These polymeric compounds are believed to be a key reason for the enhanced stability of the SEI. In studies on cathodes, FTIR has been used to investigate the reactions between VEC and other electrolyte components, providing evidence of its role in forming a protective film. ucsd.edu

Gel Permeation Chromatography (GPC) can be utilized to analyze the molecular weight distribution of the polymeric species formed from VEC decomposition and polymerization within the electrolyte and on the electrode surfaces. This information is valuable for understanding the polymerization mechanism and its impact on the properties of the interphase.

Additional advanced techniques such as X-ray Photoelectron Spectroscopy (XPS) have further elucidated the composition of VEC-derived interphases. XPS studies have shown that the SEI formed in the presence of VEC contains a higher relative content of polycarbonate species and decomposition products of the lithium salt (e.g., LiPF6). acs.org On the cathode side, XPS analysis confirmed that VEC contributes to the formation of an interface layer rich in Li2CO3 and other carbonaceous species, which can facilitate Li+ transport. nih.govCryogenic Electron Microscopy (Cryo-EM) has also emerged as a powerful tool to visualize the native, solvated state of the SEI, revealing details about its swelling and mechanical properties that are lost with traditional EM techniques. wiley.comstanford.edu

Impact of VEC Concentration and Synergistic Effects with Other Electrolyte Additives

The concentration of VEC in the electrolyte is a critical parameter that must be optimized to achieve the desired performance enhancements without introducing negative effects. Generally, the amount of additive should not exceed 10% by weight or volume of the total electrolyte. researchgate.net Research has shown that even low concentrations of VEC can lead to significant improvements. For example, adding just 2% VEC was sufficient to markedly improve the high-temperature cycling performance of a LiNi0.8Co0.2O2 cathode. ucsd.edu However, an excessively high concentration of VEC can lead to the formation of an overly thick and resistive SEI, which can impede lithium ion transport and lead to lower initial coulombic efficiency. meisenbaochem.com One study reported that an electrolyte with 10% VEC formed an SEI with a higher content of beneficial polycarbonate species. acs.org

VEC is often used in combination with other electrolyte additives to achieve synergistic effects, further enhancing battery performance. A common co-additive is Fluoroethylene Carbonate (FEC) . Both VEC and FEC are effective in forming stable SEI layers. nih.govresearchgate.net Studies have shown that using VEC and FEC together can lead to enhanced rate capability and cyclic performance. nih.gov While both additives contribute to the formation of a protective interphase, VEC has been observed to generate more Li2CO3 and carbonaceous species, which are beneficial for Li+ transport. nih.gov

Another important class of co-additives includes lithium salts like Lithium Bis(fluorosulfonyl)imide (LiFSI) . Highly concentrated electrolytes using salts like LiFSI are being explored for their enhanced safety and stability. rsc.org The interplay between VEC and these advanced salts can influence the composition and properties of the interphases, potentially leading to improved high-voltage performance and safety characteristics. The combination of VEC with other additives allows for a fine-tuning of the electrolyte properties to meet the specific demands of different battery chemistries and operating conditions. For instance, the use of vinylene carbonate (VC), another common additive, in conjunction with VEC can offer a balance between anode and cathode protection. nih.gov

Catalytic Applications and Mechanistic Insights Involving S 4 Ethenyl 1,3 Dioxolan 2 One

(S)-4-Ethenyl-1,3-dioxolan-2-one as a Substrate in Catalytic Reactions

The reactivity of the vinyl group and the cyclic carbonate moiety in this compound allows it to serve as a key substrate in a range of catalytic reactions, leading to the formation of complex and valuable chiral molecules.

Metal-Catalyzed Transformations

This compound and its racemic counterpart, 4-vinyl-1,3-dioxolan-2-one (B1349326), have been successfully employed in various metal-catalyzed transformations. These reactions often leverage the reactivity of the vinyl group for carbon-carbon and carbon-heteroatom bond formation, while the carbonate can act as a leaving group or a precursor to a diol.

A notable application is the rhodium-catalyzed tandem asymmetric allylic decarboxylative addition and cyclization of vinylethylene carbonates with N-nosylimines. nih.govresearchgate.net This reaction, catalyzed by a rhodium complex with a chiral sulfoxide-N-olefin tridentate ligand, proceeds under mild conditions to afford highly functionalized oxazolidine (B1195125) frameworks in good to high yields and with excellent enantioselectivity. nih.govresearchgate.net The vinylethylene carbonate acts as a C,O-dipole precursor, enabling [3+n] and [5+n] annulation reactions. nih.gov

Another significant metal-catalyzed transformation is the asymmetric hydroformylation of racemic 4-vinyl-1,3-dioxolan-2-one. nih.gov Using a platinum catalyst formed in situ from PtCl₂(diphosphine) and tin(II) chloride with chiral diphosphine ligands such as (S,S)-BDPP, (S,S)-DIOP, and (R)-BINAP, high selectivities of up to 97% for the linear aldehyde product have been achieved. nih.gov This reaction demonstrates the principle of kinetic resolution, where one enantiomer of the racemic substrate reacts faster, allowing for the recovery of the unreacted enantiomer in an optically active form. nih.gov

Palladium catalysis has also been extensively used with vinylethylene carbonates. For instance, palladium-catalyzed decarboxylative asymmetric allylic alkylation of thietane (B1214591) 1,1-dioxides utilizes racemic vinylethylene carbonates to generate α-sulfonyl tetrasubstituted stereogenic centers with high enantioselectivity. nih.gov Furthermore, palladium-catalyzed cycloaddition reactions of vinylethylene carbonates with various partners, such as α,β-unsaturated imines, have been developed to construct diverse heterocyclic systems. nih.gov

The following table summarizes key metal-catalyzed reactions involving vinyl-1,3-dioxolan-2-ones.

| Catalyst System | Reaction Type | Substrate | Product | Key Features |

| [Rh(C₂H₄)₂Cl]₂ / Chiral Tridentate Ligand | Tandem Decarboxylative Addition & Cyclization | Vinylethylene carbonate & N-nosylimine | Functionalized Oxazolidines | High yields and enantioselectivities. nih.govresearchgate.net |

| PtCl₂(diphosphine) / SnCl₂ / Chiral Diphosphine | Asymmetric Hydroformylation | Racemic 4-vinyl-1,3-dioxolan-2-one | Linear Aldehyde | High regioselectivity and kinetic resolution. nih.gov |

| Pd₂(dba)₃·CHCl₃ / Chiral Ligand | Decarboxylative Asymmetric Allylic Alkylation | Racemic vinylethylene carbonate & Thietane 1,1-dioxide | α-Sulfonyl Tetrasubstituted Stereocenter | High enantioselectivity. nih.gov |

| [Cp*RhCl₂]₂ / Zn(OAc)₂ | Annulation | Vinylene carbonate & Hydrazine | 1-Aminoindole | High yields and broad substrate scope. nih.gov |

Organocatalytic Systems

While direct applications of this compound in organocatalytic systems are not extensively documented in the reviewed literature, the broader class of chiral 1,3-dioxolan-4-ones has been shown to be effective in organocatalytic reactions. For instance, chiral 1,3-dioxolan-4-ones derived from mandelic acid undergo highly diastereo- and enantioselective Michael additions to nitroolefins, catalyzed by bifunctional cinchona alkaloid derivatives. researchgate.net These reactions highlight the potential of the dioxolanone scaffold to act as a pro-nucleophile under organocatalytic conditions. The in situ opening of the carbonate ring of this compound could potentially generate a nucleophilic diol that could participate in organocatalytic transformations, a strategy that warrants further investigation.

Derivatization for Catalyst Ligand Synthesis

A significant application of this compound lies in its use as a precursor for the synthesis of chiral ligands. The key transformation is the hydrolysis of the cyclic carbonate to yield (S)-3,4-dihydroxy-1-butene. This chiral diol serves as a versatile starting material for the synthesis of various types of chiral ligands, particularly phosphine (B1218219) ligands, which are pivotal in asymmetric catalysis. researchgate.netscholaris.canih.govtcichemicals.comnih.gov

The synthesis of chiral phosphine ligands often involves the reaction of the chiral diol with phosphine sources. The diol can be converted into a cyclic sulfate (B86663) or a dimesylate, which then undergoes nucleophilic substitution with a phosphide (B1233454) anion. Alternatively, the diol can be protected and then functionalized to introduce the phosphine moieties. The resulting chiral phosphine ligands, which derive their stereochemistry from this compound, can then be employed in a variety of metal-catalyzed asymmetric reactions. researchgate.netnih.govtcichemicals.com

The general strategy for the synthesis of chiral phosphine ligands from this compound is outlined below:

| Precursor | Intermediate | Ligand Type | Synthetic Utility |

| This compound | (S)-3,4-Dihydroxy-1-butene | Chiral Diphosphine Ligands | Asymmetric hydrogenation, hydroformylation, and allylic alkylation reactions. researchgate.netnih.govtcichemicals.com |

Mechanistic Investigations of Catalytic Cycles

Understanding the mechanistic pathways of catalytic reactions involving this compound is crucial for optimizing reaction conditions and designing more efficient catalysts. Mechanistic studies often employ a combination of experimental techniques, such as kinetic analysis, isotope labeling, and in situ spectroscopy, along with computational modeling.

In the context of rhodium-catalyzed reactions, mechanistic investigations into the annulation of hydrazines with vinylene carbonate to form 1-aminoindoles have provided valuable insights. nih.gov H/D exchange studies indicated the involvement of a protonation process, while kinetic isotope effect (KIE) experiments suggested that C-H bond cleavage is likely not the rate-determining step. nih.gov A plausible catalytic cycle involves the rhodium(III)-catalyzed activation of a C-H bond to form a five-membered rhodacycle intermediate. This is followed by coordination and migratory insertion of the vinylene carbonate to form a seven-membered metallacycle, which then undergoes further transformations to yield the final product. nih.gov

For the rhodium-catalyzed tandem asymmetric allylic decarboxylative addition and cyclization of vinylethylene carbonates, the proposed mechanism involves the in situ formation of a zwitterionic π-allyl rhodium intermediate upon decarboxylation. nih.govresearchgate.net This intermediate then acts as a C,O-dipole that reacts with the N-nosylimine in a [3+2] cycloaddition manner. The chiral tridentate ligand plays a crucial role in controlling the enantioselectivity of this process. nih.govresearchgate.net

Mechanistic studies on rhodium-catalyzed acylnitrene transfer reactions have also been conducted, where dioxazolones, structurally related to the title compound, serve as acylnitrenoid precursors. youtube.com These studies have provided direct spectroscopic and crystallographic evidence for the formation of rhodium-nitrenoid intermediates. youtube.com

Chiral Catalysis for Asymmetric Transformations

The inherent chirality of this compound makes it a valuable tool in asymmetric catalysis, both as a chiral substrate and as a precursor to chiral ligands.

As a chiral substrate, its participation in reactions like the platinum-catalyzed asymmetric hydroformylation of its racemic form demonstrates the concept of kinetic resolution, where the catalyst selectively reacts with one enantiomer, leading to an enantioenriched product and unreacted starting material. nih.gov

The primary role of this compound in chiral catalysis is as a source of chirality for the synthesis of ligands. The resulting chiral ligands, particularly phosphines, are then used to create a chiral environment around a metal center, enabling the enantioselective transformation of prochiral substrates. researchgate.netnih.govtcichemicals.com These ligands have been successfully applied in a wide range of asymmetric reactions, including:

Asymmetric Hydrogenation: Chiral diphosphine ligands derived from (S)-3,4-dihydroxy-1-butene are effective in the rhodium- or ruthenium-catalyzed asymmetric hydrogenation of various prochiral olefins and ketones, providing access to chiral alcohols and other functionalized molecules with high enantioselectivity.

Asymmetric Allylic Alkylation: Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful tool for the formation of chiral C-C and C-heteroatom bonds. Chiral ligands synthesized from this compound have been shown to induce high levels of enantioselectivity in these reactions. nih.govnih.gov

The following table provides examples of asymmetric transformations where the chirality originates from this compound, either directly as a substrate or indirectly through a derived chiral ligand.

| Asymmetric Transformation | Catalyst System | Role of this compound | Product Type | Enantioselectivity |

| Asymmetric Hydroformylation | PtCl₂(diphosphine) / SnCl₂ / Chiral Diphosphine | Chiral Substrate (in racemic mixture) | Chiral Aldehyde | Kinetic Resolution nih.gov |

| Asymmetric Hydrogenation | [Rh(COD)L]BF₄ or Ru(OAc)₂(L) | Precursor to Chiral Ligand (L) | Chiral Alcohols, Amines | High ee |

| Asymmetric Allylic Alkylation | [Pd(allyl)Cl]₂ / L | Precursor to Chiral Ligand (L*) | Chiral Allylated Compounds | High ee nih.govnih.gov |

Advanced Spectroscopic and Characterization Techniques in Research on S 4 Ethenyl 1,3 Dioxolan 2 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural characterization of (S)-4-Ethenyl-1,3-dioxolan-2-one and its polymers. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.

In the ¹H NMR spectrum of (S)-4-vinyl-1,3-dioxolan-2-one, specific chemical shifts and coupling constants confirm the presence of the vinyl and dioxolanone ring protons. For instance, the vinyl protons typically appear as a multiplet in the range of 5.93-6.08 ppm, while the methine proton on the dioxolanone ring is observed around 5.27-5.43 ppm. researchgate.net The methylene (B1212753) protons of the ring show distinct signals as well. researchgate.net A kinetic study of the homopolymerization of 4-vinyl-1,3-dioxolane-2-one (VEC) utilized ¹H NMR spectroscopy to measure the monomer conversion over time, demonstrating the pseudo-living radical activity of the monomer. researchgate.net

¹³C NMR spectroscopy complements the proton data by providing insights into the carbon skeleton. The carbonyl carbon of the carbonate group shows a characteristic resonance, and distinct signals are observed for the vinyl carbons and the carbons of the dioxolanone ring. spectrabase.comrsc.org

NMR is also a powerful tool for monitoring the polymerization of this compound. By tracking the disappearance of the monomer's vinyl proton signals and the appearance of new signals corresponding to the polymer backbone, researchers can follow the reaction progress and determine kinetic parameters. researchgate.net For copolymers, such as those with styrene (B11656), NMR analysis is crucial for determining the comonomer ratios in the final polymer chain. researchgate.net

Table 1: Representative ¹H NMR Spectral Data for this compound and a Derivative.

| Compound | Solvent | Chemical Shift (δ) in ppm and Multiplicity |

| This compound researchgate.net | DMSO | 6.08-5.93 (m), 5.43 (dd), 5.27 (q), 4.64 (t), 4.25-4.17 (m) |

| 4-Ethyl-1,3-dioxolan-2-one researchgate.net | DMSO | 4.80-4.68 (m), 4.55 (t), 4.19-4.10 (m), 1.75-1.63 (m), 0.90 (t) |

This table is for illustrative purposes. Actual chemical shifts may vary based on solvent and experimental conditions.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are vital for identifying the functional groups present in this compound and its polymers.

The most prominent feature in the IR spectrum of cyclic carbonates is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration, which typically appears in the region of 1780-1800 cm⁻¹. researchgate.net For this compound, a C=O peak is observed around 1799 cm⁻¹. researchgate.net The presence of the vinyl group gives rise to characteristic C=C stretching and =C-H bending vibrations. libretexts.orgopenstax.org Upon polymerization, the bands associated with the vinyl group diminish, while the characteristic carbonate carbonyl peak remains, often with a slight shift in frequency. For instance, in poly(propylene carbonate), the carbonyl stretch appears around 1747-1750 cm⁻¹. researchgate.net

Raman spectroscopy provides complementary information. While the carbonyl stretch is often weaker in Raman spectra compared to IR, other vibrations, such as those of the carbon backbone and C-O-C bonds, can be more prominent. nih.gov For example, in polycarbonate, the C-O-C vibrations appear in the Raman spectrum at approximately 1112, 1180, and 1236 cm⁻¹. nih.gov Raman spectroscopy is also particularly sensitive for detecting low amounts of carbonate in polymer matrices. spectroscopyonline.com

Table 2: Key IR Absorption Frequencies for Cyclic Carbonates and Related Polymers.

| Functional Group | Typical Wavenumber (cm⁻¹) | Compound Type |

| C=O Stretch (cyclic carbonate) | 1780–1800 researchgate.net | Monomer |

| C=O Stretch (polycarbonate) | ~1750 researchgate.net | Polymer |

| C-H Stretch (alkane) | 2850–3000 libretexts.orgopenstax.org | Monomer & Polymer |

| =C-H Stretch (alkene) | 3000–3100 libretexts.org | Monomer |

| C=C Stretch (alkene) | 1640–1680 libretexts.org | Monomer |

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to analyze the fragmentation patterns of the molecule and its derivatives. The molecular ion peak in the mass spectrum confirms the molecular weight of the compound. For example, 4-ethyl-1,3-dioxolan-2-one, a related cyclic carbonate, shows a molecular ion at m/z 116. chemicalbook.com

Fragmentation analysis provides structural information. In the case of cyclic carbonates, a common fragmentation pathway involves the loss of carbon dioxide (CO₂). For instance, the mass spectrum of α-pinane carbonate shows fragmentation with the loss of CO₂ to form pinene epoxide. researchgate.net This type of analysis helps to confirm the cyclic carbonate structure.

For polymeric derivatives, techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) or Electrospray Ionization (ESI) coupled with mass spectrometry can be used to determine the molecular weight distribution of oligomers and low molecular weight polymers.

Chromatography Techniques (e.g., Gel Permeation Chromatography for Polymer Molecular Weight Distribution)